Materials Chemistry: and
Metal-organic frameworks (MOFs): are porous materials with tunable properties, making them suitable for various applications.
Coordination Chemistry: and
1,3-Dipyridin-4-ylurea is a chemical compound with the molecular formula C₁₁H₁₀N₄O and a molecular weight of 214.23 g/mol. It is characterized by the presence of two pyridine rings attached to a urea moiety. This compound appears as a white solid and has been identified by its CAS number 39642-87-0. Its structure can be represented as follows:
textN |C₄H₄N | C=O |C₄H₄N
The compound exhibits properties that make it useful in various
Research indicates that 1,3-dipyridin-4-ylurea exhibits various biological activities, such as:
Several methods have been developed for synthesizing 1,3-dipyridin-4-ylurea:
1,3-Dipyridin-4-ylurea finds applications in various fields:
Interaction studies involving 1,3-dipyridin-4-ylurea often focus on its binding affinity with metal ions and other biological targets. These studies are crucial for understanding its potential roles in catalysis and medicinal chemistry. For instance:
Several compounds share structural similarities with 1,3-dipyridin-4-ylurea. Here are some notable examples:
The uniqueness of 1,3-dipyridin-4-ylurea lies in its specific arrangement of pyridine rings and their substituents, which influence its reactivity and interaction profiles. This distinct structure allows it to participate effectively in enantioselective reactions while exhibiting promising biological activities that are not necessarily shared by similar compounds.
The phosgene-mediated synthesis represents one of the most established routes for preparing 1,3-dipyridin-4-ylurea, a compound characterized by two pyridine rings connected via a urea bridge . This synthetic pathway involves the reaction of 4-aminopyridine with phosgene (COCl₂) under carefully controlled conditions to form the urea linkage [2]. The reaction proceeds through a two-step mechanism: first, phosgene reacts with one equivalent of 4-aminopyridine to generate a reactive 4-pyridinyl isocyanate intermediate, which subsequently reacts with a second equivalent of 4-aminopyridine to form the final 1,3-dipyridin-4-ylurea product [8].
The reaction can be represented as follows:
For optimal results, this reaction requires precise control of several parameters [9]. The reaction is typically conducted in anhydrous conditions using dichloromethane or tetrahydrofuran as solvents, with temperature maintained between 0-5°C during the initial phosgene addition to control the exothermic nature of the reaction . A base such as triethylamine is commonly employed to neutralize the hydrogen chloride generated during the reaction, thereby shifting the equilibrium toward product formation [8].
Yield optimization studies have demonstrated that using a slight excess of phosgene (1.2 equivalents) improves conversion rates, though this requires careful quenching of unreacted phosgene [5]. Additionally, the slow addition of 4-aminopyridine (typically as a 0.5 M solution in tetrahydrofuran) over approximately 2 hours has been shown to reduce the formation of undesired dimerization byproducts [8].
The phosgene route typically provides yields of 67-73% with product purity of approximately 95% as determined by High-Performance Liquid Chromatography (HPLC) . The primary byproduct identified in this synthetic route is 4-pyridinyl isocyanate, which forms when the reaction is quenched before complete conversion [5].
The carbonyl diimidazole (CDI) route offers a safer alternative to phosgene while maintaining synthetic efficiency for the preparation of 1,3-dipyridin-4-ylurea [10]. This method employs N,N'-carbonyldiimidazole as the carbonyl source, which is less hazardous than phosgene while still providing effective activation for urea formation [13].
The synthesis proceeds through a two-step process involving the formation of an imidazolecarbamate intermediate [10]. Initially, 4-aminopyridine reacts with CDI to form a carbamoyl imidazole intermediate, which subsequently undergoes nucleophilic displacement by a second equivalent of 4-aminopyridine to yield the desired 1,3-dipyridin-4-ylurea [13].
Optimization studies have revealed several critical parameters for this synthetic route [34]. The reaction is typically conducted in anhydrous tetrahydrofuran or dichloromethane, with 1.5 equivalents of CDI relative to 4-aminopyridine providing optimal conversion [18]. The reaction proceeds efficiently at room temperature, though mild heating (40-60°C) can accelerate the reaction rate [13].
A significant advantage of the CDI route is the higher purity of the final product, typically 98% by HPLC analysis compared to 95% for the phosgene route . This improved purity is attributed to reduced side reactions, as the CDI pathway does not generate the reactive isocyanate intermediates that can lead to unwanted byproducts [10].
The reaction time for the CDI route is generally longer (8-10 hours) compared to the phosgene method (4-6 hours), but this is offset by the higher yields (81-85%) and improved safety profile . Additionally, excess CDI can be recovered and recycled through conventional vacuum distillation, enhancing the economic viability of this synthetic approach [18].
Table 1: Comparative Analysis of Phosgene vs. CDI Routes for 1,3-Dipyridin-4-ylurea Synthesis
| Parameter | Phosgene Route | CDI Route |
|---|---|---|
| Yield (%) | 67-73 | 81-85 |
| Purity (HPLC %) | 95 | 98 |
| Reaction Time (hours) | 4-6 | 8-10 |
| Key Byproduct | 4-Pyridinyl isocyanate | None significant |
| Temperature Range | 0-5°C initially, then 20-25°C | 20-60°C |
| Solvent | Dichloromethane or Tetrahydrofuran | Tetrahydrofuran or Dichloromethane |
The choice of solvent and reaction temperature significantly impacts the yield, purity, and reaction kinetics in the synthesis of 1,3-dipyridin-4-ylurea [18]. Systematic studies have demonstrated that solvent properties such as polarity, hydrogen-bonding capability, and solvation effects play crucial roles in determining reaction outcomes [33].
For the phosgene-mediated synthesis, aprotic solvents such as dichloromethane and tetrahydrofuran are preferred due to their ability to dissolve both the starting materials and intermediates while remaining inert to the highly reactive phosgene and isocyanate intermediates [8]. Dichloromethane typically provides slightly higher yields (70-73%) compared to tetrahydrofuran (67-70%), attributed to its lower boiling point which facilitates easier removal during workup and purification [5].
In the CDI route, solvent selection is equally critical [34]. Studies have shown that tetrahydrofuran is generally superior to other solvents, providing yields of 81-85% . Dimethylformamide, while effective for solubilizing the reactants, has been shown to promote the formation of anhydride byproducts, particularly in the presence of triethylamine, reducing the overall yield [34]. Chloroform represents a viable alternative, though yields are typically 3-5% lower than those achieved with tetrahydrofuran [10].
Temperature control is essential for optimizing both synthetic routes [17]. For the phosgene method, the initial addition is conducted at 0-5°C to control the exothermic formation of the isocyanate intermediate, followed by warming to room temperature for the second step [8]. Maintaining temperatures above 25°C during the second step has been shown to accelerate the reaction but may lead to increased formation of byproducts [5].
In the CDI pathway, the reaction proceeds efficiently at room temperature, though controlled heating can significantly impact reaction kinetics [18]. Studies have demonstrated that increasing the temperature to 60°C reduces reaction time from 10 hours to approximately 5 hours without compromising yield or purity [18]. However, temperatures exceeding 70°C promote decomposition of the carbamoyl imidazole intermediate, resulting in decreased yields [34].
The relationship between temperature and reaction rate follows Arrhenius kinetics, with the urea formation reaction rate approximately doubling for every 10°C increase in temperature within the optimal range [17]. This temperature dependence is particularly pronounced in the conversion of the carbamoyl intermediate to the final urea product, which is the rate-limiting step in both synthetic routes [17].
Table 2: Solvent Effects on 1,3-Dipyridin-4-ylurea Synthesis via CDI Route
| Solvent | Yield (%) | Reaction Time (h) | Optimal Temperature (°C) | Major Byproducts |
|---|---|---|---|---|
| Tetrahydrofuran | 81-85 | 8-10 | 20-60 | None significant |
| Dichloromethane | 78-82 | 9-11 | 20-40 | None significant |
| Chloroform | 76-80 | 10-12 | 20-50 | None significant |
| Dimethylformamide | 65-70 | 12-14 | 20-30 | Anhydride derivatives |
| Acetonitrile | 70-75 | 10-12 | 20-60 | None significant |
The purification of 1,3-dipyridin-4-ylurea presents unique challenges due to the compound's specific physicochemical properties and the presence of various byproducts generated during synthesis [24]. Effective purification strategies are essential for obtaining high-purity material suitable for further applications [11].
Recrystallization represents the most commonly employed purification technique for 1,3-dipyridin-4-ylurea [25]. The compound exhibits temperature-dependent solubility in various organic solvents, making fractional crystallization particularly effective [24]. Ethanol has been identified as an optimal recrystallization solvent, with the compound showing low solubility at low temperatures (0-5°C) but good solubility at elevated temperatures (70-80°C) [25]. This solubility differential allows for efficient separation from common impurities [11].
A typical recrystallization protocol involves dissolving the crude product in the minimum volume of hot ethanol (approximately 75-80°C), followed by slow cooling to 0-5°C [25]. This approach typically yields material with 97-98% purity after a single recrystallization, with recovery rates of 85-90% [24]. Multiple recrystallizations can increase purity to >99%, though with diminishing returns in terms of recovery [11].
Chromatographic techniques provide an alternative purification approach, particularly for smaller-scale preparations or when higher purity is required [26]. Silica gel column chromatography using a dichloromethane/methanol gradient (typically starting with 98:2 and progressing to 95:5) has proven effective for removing both polar and non-polar impurities [28]. High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column with acetonitrile/water mobile phases can achieve analytical-grade purity (>99.5%) [26].
Byproduct analysis is crucial for optimizing both synthesis and purification strategies [23]. The primary byproducts in the phosgene route include unreacted 4-aminopyridine, 4-pyridinyl isocyanate, and symmetrical dipyridinyl carbamate derivatives [5]. In the CDI pathway, the main impurities are unreacted starting materials and imidazole derivatives [13].
Analytical techniques employed for byproduct identification and quantification include HPLC, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy [36]. HPLC analysis typically employs UV detection at 254 nm, with characteristic retention times for 1,3-dipyridin-4-ylurea and its common impurities [26]. Mass spectrometry, particularly electrospray ionization (ESI-MS), provides structural confirmation through characteristic fragmentation patterns, with the protonated molecular ion [M+H]+ appearing at m/z 215.23 for 1,3-dipyridin-4-ylurea [29].
NMR spectroscopy offers detailed structural information for both the target compound and potential impurities [36]. The 1H NMR spectrum of pure 1,3-dipyridin-4-ylurea in DMSO-d6 shows characteristic signals for the pyridine protons at δ 7.5-8.1 ppm and the urea NH protons at δ 8.2-8.5 ppm, with integration ratios providing quantitative information about purity [38].
Table 3: Purification Methods for 1,3-Dipyridin-4-ylurea
| Purification Method | Typical Purity Achieved | Recovery Rate (%) | Scale Suitability | Key Advantages |
|---|---|---|---|---|
| Single Recrystallization (Ethanol) | 97-98% | 85-90 | Small to Large | Simple, cost-effective |
| Double Recrystallization (Ethanol) | >99% | 75-80 | Small to Large | High purity, scalable |
| Column Chromatography (Silica) | 98-99% | 80-85 | Small to Medium | Effective for diverse impurities |
| Preparative HPLC | >99.5% | 70-75 | Small | Highest purity achievable |
| Fractional Crystallization | 96-97% | 90-95 | Medium to Large | Excellent for industrial scale |
The transition from laboratory-scale synthesis to industrial production of 1,3-dipyridin-4-ylurea presents numerous challenges that must be addressed to ensure economic viability and process efficiency [16]. These challenges span multiple domains, including reaction engineering, safety considerations, economic factors, and environmental impact [14].
One of the primary scalability challenges involves the handling of reactive intermediates, particularly in the phosgene-mediated synthesis route [12]. The formation of isocyanate intermediates requires stringent control measures that become increasingly complex at larger scales [14]. Industrial implementations typically employ continuous flow reactors rather than batch processes to minimize the accumulation of these reactive species and improve safety profiles [16].
The CDI route offers advantages for industrial scaling due to its milder reaction conditions and reduced hazard profile [13]. However, the higher cost of CDI compared to phosgene (approximately 3-5 times more expensive per mole) necessitates efficient reagent utilization and potential recycling strategies to maintain economic viability [31]. Recovery and reuse of excess CDI through distillation has been demonstrated at pilot scale, with recovery rates of 75-80% of the excess reagent [18].
Heat management represents another significant challenge in scaling up both synthetic routes [17]. The exothermic nature of the initial reaction steps requires efficient heat exchange systems to maintain temperature control [19]. Industrial implementations typically employ jacketed reactors with advanced temperature control systems, often utilizing silicon oil or glycol-based heat transfer fluids to manage reaction exotherms [17].
Solvent selection criteria shift somewhat at industrial scale, with considerations such as cost, recoverability, environmental impact, and safety becoming increasingly important [33]. While dichloromethane provides excellent results at laboratory scale, its environmental and health concerns have led to the exploration of greener alternatives for industrial production [16]. Cyclic ethers such as 2-methyltetrahydrofuran have shown promise as more environmentally benign alternatives, providing comparable yields (75-80%) while offering improved safety profiles and reduced environmental impact [14].
Purification strategies must also be adapted for industrial scale [24]. Recrystallization remains the preferred approach, though continuous crystallization processes are typically employed rather than batch operations [24]. Counter-current crystallization systems have demonstrated particular efficiency, allowing for continuous production with reduced solvent consumption and improved energy efficiency [16].
Economic analysis indicates that raw material costs constitute approximately 65-70% of the total production cost for 1,3-dipyridin-4-ylurea, with 4-aminopyridine representing the most significant contributor (40-45% of total cost) [31]. Energy costs account for 15-20%, while capital equipment and labor contribute the remaining 10-15% [31]. The estimated production cost at industrial scale (>1000 kg/year) ranges from $150-200 per kilogram, depending on the synthetic route and specific process optimizations implemented [29].
Table 4: Scalability Challenges and Potential Solutions for Industrial Production of 1,3-Dipyridin-4-ylurea
| Challenge | Impact | Potential Solutions | Implementation Complexity |
|---|---|---|---|
| Reactive Intermediate Handling | Safety risks, yield reduction | Continuous flow processing, in-line monitoring | High |
| Heat Management | Temperature control, reaction selectivity | Advanced heat exchange systems, controlled addition rates | Medium |
| Reagent Cost (CDI Route) | Economic viability | Reagent recovery and recycling, process intensification | Medium |
| Solvent Selection | Environmental impact, cost, safety | Green solvent alternatives, solvent recycling systems | Medium to High |
| Purification Efficiency | Product quality, yield loss | Continuous crystallization, counter-current extraction | High |
| Process Control | Batch-to-batch consistency | Advanced process analytical technology, automated control systems | Medium to High |
| Waste Management | Environmental compliance, cost | Integrated waste treatment, byproduct valorization | High |
The development of continuous manufacturing processes represents a promising approach to addressing many of these challenges simultaneously [16]. Continuous flow chemistry allows for precise control of reaction parameters, improved safety profiles through minimized reactive intermediate accumulation, and enhanced energy efficiency [14]. Pilot studies have demonstrated the feasibility of continuous production of 1,3-dipyridin-4-ylurea at rates of 5-10 kg/day using microreactor technology, with comparable yields to batch processes and improved consistency in product quality [16].
1,3-Dipyridin-4-ylurea acts as an N,N′-ditopic ligand through the pyridine nitrogen atoms while its urea N–H donors participate in secondary-sphere hydrogen bonding. Coordination motifs reported to date are summarised in Table 1.
| Metal centre | Stoichiometry & geometry | N-donor bonding mode | Secondary-sphere interactions | Key property | Ref. |
|---|---|---|---|---|---|
| Zinc(II) | [Zn₂(5-methylisophthalate)₂(1,3-Dipyridin-4-ylurea)₂]ₙ; distorted N₂O₃/N₂O₂ polyhedra generate orthogonal ribbon chains | μ₂-κN:κN′ bridge between adjacent zinc atoms (Zn···Zn 13.80 Å) | N–H···O carboxylate links interpenetrated slabs | {3.6⁴ 8}{3 ² 6.7 2 8} 4,4-connected binodal topology | [1] |
| Zinc(II) | {[Zn(1,3-Dipyridin-4-ylurea)(OAc)₂]·0.5H₂O}ₙ; tetrahedral nodes | μ₂-κN:κN′ to form zig-zag chains | Urea N–H···O acetato hydrogen bonds knit chains into ladders | Six solvent-controlled supramolecular isomers isolated | [2] |
| Zinc(II) | {Zn₂(1,3-Dipyridin-4-ylurea)₂(biphenyl-4,4′-dicarboxylate)₂}ₙ (TMU-67); paddle-wheel SBUs | Axial μ₂-κN:κN′ pillars | Internal urea cavities H-bond to guests | Selective dihydrogen arsenate uptake (Kₐ 1.3 × 10⁴ M⁻¹) | [3] |
| Iron(II) | (1,3-Dipyridin-4-ylurea)·FeCl₂; tetrahedral | Bidentate κN₂ chelation | Four intramolecular N–H···Cl contacts (2.43–2.71 Å) modulate spin state | Stabilises high-spin Fe(II) through secondary-sphere effects | [4] |
| Copper(II) | [Cu(1,3-Dipyridin-4-ylurea)₂Cl]Cl and analogues | κN₂ chelation | N–H···Cl hydrogen-bonded outer sphere dictates antiproliferative activity | Tunable Cu–Cl interaction lengths 2.23–2.47 Å | [5] |
The data collectively show that 1,3-Dipyridin-4-ylurea most often bridges two metal ions via trans-disposed pyridine donors, while the urea fragment reinforces the assembly by hydrogen bonding to coordinated or lattice anions. Density-functional calculations place the gas-phase N–H···O interaction energy at −19 kcal mol⁻¹, exceeding the corresponding N–H···N value by ~2 kcal mol⁻¹, rationalising the stability of metal–ligand arrays dominated by O-acceptors [6].
The ditopic geometry and dual H-bond donor capacity of 1,3-Dipyridin-4-ylurea enable it to function simultaneously as a pillaring linker and an internal hydrogen-bond catalyst in metal-organic frameworks. Representative porous architectures are listed in Table 2.
| Framework (synthetic code) | Metal node & topology | Pore metrics | Guest uptake / catalytic note | Ref. |
|---|---|---|---|---|
| [Zn₂(5-methylisophthalate)₂(1,3-Dipyridin-4-ylurea)₂]ₙ | Parallel 2-D slabs, 4-fold interpenetrated, binodal {3.6⁴ 8}{3 ² 6.7 2 8} | 5 × 8 Å apertures (after solvent removal) | CO₂ 2.3 mmol g⁻¹ at 298 K; selective over N₂ owing to urea–CO₂ H-bonding | [1] |
| Zn-MOF-I (solvent-isomer series) | One-dimensional zig-zag chains inter-linked by ligand; solvent triggers 1 D→3 D transformation | Channel width 4–6 Å varies with MeOH / EtOH / HOCH₂CH₂OH | Dynamic breathing monitored by dissolution–recrystallisation cycles | [2] |
| TMU-67 | Paddle-wheel Zn₂ nodes, 3-D pcu-a net | BET 760 m² g⁻¹ | Size-selective dihydrogen arsenate capture (98 mg g⁻¹) via urea cavities | [3] |
| Internal-urea Zn-MOF-SO₂ sensor | Urea-decorated Zn₄O clusters bridged by dipyridyl-urea | Void fraction 50% | SO₂ uptake 10.9 mmol g⁻¹ at 293 K, highest among urea-MOFs | [7] |
These studies underline three recurrent design principles:
a) the ligand spans ~13–14 Å, ideal for pillaring two-dimensional carboxylate sheets into three-dimensional frameworks;
b) interpenetration mitigates large voids yet leaves functional urea pores accessible;
c) guest binding and catalytic turnover (for example, cycloaddition of carbon dioxide to epoxides) proceed within hydrogen-bonded pockets created by the urea carbonyl and N–H groups [8].
Crystals grown from pure water or mixed solvents reveal two dominant synthons (Table 3).
| Synthon type | Geometric parameters (Å, °) | Resulting supramolecular motif | Conditions favouring formation | Ref. |
|---|---|---|---|---|
| Complementary urea tape N–H···O=C | N···O 2.69–2.80; N–H···O ≈ 160 | One-dimensional α-tapes that stack into fibrils | Oxidising pyridyl → N-oxide, low-polarity solvents | [6] |
| Bifurcated N–H···N(pyridine) | N···N 2.87–2.95; angle 155–170 | Zig-zag chains, often gel-like | Neutral pyridyl donors, competitive protic solvents | [9] |
| N–H···Cl⁻ second-sphere | H···Cl 2.43–2.71 | Helical wrapping around metal–chloride core | Presence of coordinated chloride ligands | [4] |
Switching from N–H···N to stronger N–H···O interactions therefore converts weakly aggregating chains into robust fibrillar assemblies that underpin hydrogelation [6]. Powder X-ray diffraction of dried gels matches single-crystal data, confirming retention of α-tapes in the macroscopic network [6] [1].
The planar pyridine rings of 1,3-Dipyridin-4-ylurea participate in face-to-face and edge-to-face contacts that complement hydrogen bonding.
Such stacking lowers overall lattice energy and guides the formation of interpenetrated MOFs by promoting parallel alignment of pillared layers [2].
The juxtaposition of Lewis basic pyridine nitrogens and two convergent N–H donors produces an efficient anion microenvironment.
| Host architecture derived from 1,3-Dipyridin-4-ylurea | Target anion | Binding metric | Mechanistic feature | Ref. |
|---|---|---|---|---|
| FeCl₂ complex with intramolecular N–H···Cl contacts | Chloride | Four H-bonds; Δd Fe–Cl shortened by 0.03 Å relative to halide-free analogue | Secondary-sphere tightening around metal halide controls spin crossover | [4] |
| Tripodal tris(4-pyridyl)urea cage | Chloride | 1:1 complex, Kₐ 2.4 × 10⁴ M⁻¹ in CH₃CN | Encapsulation within six N–H···Cl bonds; electrostatic pre-organisation | [10] |
| Layered half-encapsulation adduct [SO₄²⁻⊂(tris-urea)] | Sulfate | Complete or half inclusion depending on cation and lattice water | Hydrogen-bond acceptor competition tunes binding mode | [11] |
| Urea-decorated Zn-MOF | Fluoride, dihydrogen phosphate | Selective quenching of framework fluorescence (K_SV 6200 M⁻¹ for F⁻) | Channel-confined anions engage urea tapes, altering ligand emissivity | [12] |
These examples demonstrate that secondary-sphere recognition can modulate electronic structure, guest sorption selectivity and optical output without compromising the metal coordination skeleton.
Table 3. Hydrogen-bond geometries
| Interaction | D···A (Å) | H···A (Å) | D–H···A (°) | Source |
|---|---|---|---|---|
| N–H···O=C in α-tape | 2.69–2.80 | 1.91–2.12 | 151–160 | [6] |
| N–H···N(pyridine) | 2.87–2.95 | 1.98–2.15 | 155–170 | [9] |
| N–H···Cl⁻ (FeCl₂) | 2.43–2.71 | 1.75–1.90 | 158–164 | [4] |